(2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid
Overview
Description
(2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is characterized by its piperidine ring, which is substituted with an ethyl group, a p-tolyl group, and a carboxylic acid group. The stereochemistry of the compound is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines and carbonyl compounds.
Introduction of Substituents: The ethyl, p-tolyl, and carboxylic acid groups are introduced through various substitution reactions. For example, the ethyl group can be added via alkylation, while the p-tolyl group can be introduced through a Friedel-Crafts acylation reaction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R,3R) enantiomer.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Additionally, advanced chiral resolution techniques, such as chromatography, are utilized to separate the desired enantiomer efficiently .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
(2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-Tartaric Acid: Shares the (2R,3R) configuration but differs in its functional groups and overall structure.
(2R,3R)-2,3-Dibromo-3-phenylpropanoic Acid: Another chiral compound with different substituents and reactivity.
Uniqueness
(2R,3R)-1-Ethyl-6-oxo-2-p-tolyl-piperidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its piperidine ring and the presence of both ethyl and p-tolyl groups make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2R,3R)-1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-3-16-13(17)9-8-12(15(18)19)14(16)11-6-4-10(2)5-7-11/h4-7,12,14H,3,8-9H2,1-2H3,(H,18,19)/t12-,14+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSYCGLAGQIEDC-OCCSQVGLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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